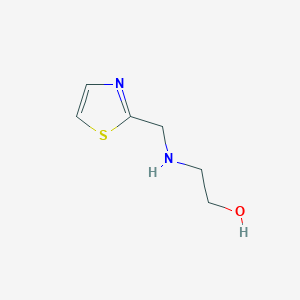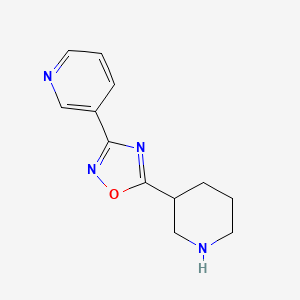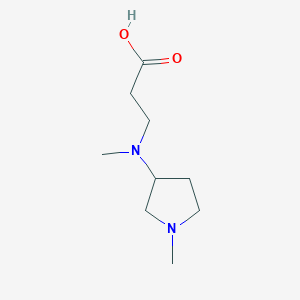![molecular formula C19H16N6O2S B3302297 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide CAS No. 915926-26-0](/img/structure/B3302297.png)
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide
Descripción general
Descripción
“N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide” is a complex organic compound that contains several functional groups, including a thiazole ring, a tetrazole ring, a benzamide group, and a methoxybenzyl group .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. It also contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing thiazole and tetrazole rings are known to participate in a variety of chemical reactions. For example, tetrazoles can act as nucleophiles in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar amide group in this compound would likely make it more soluble in polar solvents .Mecanismo De Acción
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. The thiazole and tetrazole moieties of this compound are thought to play a role in the binding process, as they can form hydrogen bonds and other interactions with the enzyme. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its inhibitory activity against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, as mentioned earlier. It has also been shown to have antioxidant activity and to inhibit the growth of cancer cells. In vivo studies have yet to be conducted to confirm these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide is its potential as a lead compound for drug discovery and development. Its inhibitory activity against various enzymes suggests that it may have therapeutic potential for several diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide. One area of focus could be on elucidating its mechanism of action, which would provide insight into its potential therapeutic applications. Another direction could be on optimizing its synthesis method to improve yield and purity. Additionally, further studies are needed to determine its safety and efficacy in vivo, which would be a crucial step in its development as a drug candidate. Overall, this compound shows promise as a compound with potential applications in drug discovery and development, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, glaucoma, and cancer. This compound may therefore have therapeutic potential for these conditions.
Propiedades
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-16-7-5-13(6-8-16)9-17-11-20-19(28-17)22-18(26)14-3-2-4-15(10-14)25-12-21-23-24-25/h2-8,10-12H,9H2,1H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNCVBDTKLYYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B3302226.png)
![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B3302227.png)


![Methyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3302240.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B3302283.png)

![7-Tert-butyl-2,4-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302305.png)
![N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide](/img/structure/B3302307.png)

![5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3302326.png)
![4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-4''-pentyl-1,1':4',1''-Terphenyl](/img/structure/B3302328.png)
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B3302332.png)